An In-depth Technical Guide to the Physical Properties of tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate
An In-depth Technical Guide to the Physical Properties of tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate
Abstract: This technical guide provides a comprehensive overview of the core physical, chemical, and safety properties of tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate (CAS No. 457631-44-6). Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes data from authoritative sources to deliver field-proven insights. The guide covers chemical identity, physicochemical characteristics, analytical characterization protocols, stability, storage, and detailed safety and handling procedures. The methodologies described are presented as self-validating systems to ensure scientific integrity and reproducibility.
Chemical Identity and Structure
tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate is a difunctional molecule featuring a Boc-protected aniline and a primary ethylamine side chain. This structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The tert-butoxycarbonyl (Boc) group serves as a crucial acid-labile protecting group for the aniline nitrogen, allowing for selective reactions at the primary amine of the ethyl group.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate | [1][2] |
| CAS Number | 457631-44-6 | [1][2] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 236.31 g/mol | [2] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCN | [1][2] |
| InChI | InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h4-7H,8-9,14H2,1-3H3,(H,15,16) | [2] |
| InChIKey | ALQCTARTWPEZTQ-UHFFFAOYSA-N | [2] |
| MDL Number | MFCD09701235 |[1] |
Physicochemical Properties
The physical state and solubility of a compound are foundational to its handling, reaction setup, and purification. tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate is typically supplied as a solid, with solubility characteristics common for moderately polar organic molecules.
Table 2: Core Physical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% (typical commercial grade) | [1] |
| Melting Point | Data not consistently reported in public sources; requires experimental determination. | |
| Boiling Point | Data not available; likely to decompose upon heating at atmospheric pressure. |
| Solubility | Soluble in common organic solvents such as Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), and Methanol (CH₃OH). Limited solubility in water. |[3] |
Expert Insight: Solubility and Experimental Design
The presence of both a polar primary amine and a nonpolar Boc-protected aromatic ring gives the molecule its characteristic solubility profile. When designing a reaction, the free primary amine allows for solubility in polar protic solvents like methanol or ethanol. However, for reactions where the amine's basicity might be problematic, or for purification via chromatography, less polar solvents like dichloromethane or ethyl acetate are more appropriate. The choice of solvent is therefore not arbitrary but is dictated by the specific chemical transformation being targeted.
Analytical and Spectroscopic Characterization
Confirming the identity and purity of tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate is critical. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.
3.1 Standard Analytical Workflow
The following workflow ensures a comprehensive characterization of the material's identity and purity.
Caption: Standard workflow for the analytical verification of the compound.
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its ability to dissolve the compound and its characteristic solvent peak at 7.26 ppm, which typically does not interfere with key signals.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Analysis (Expected Signals):
-
~1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector.
-
~2.7-2.9 ppm (multiplet, 2H): The methylene protons (–CH₂–) adjacent to the aromatic ring.
-
~2.9-3.1 ppm (multiplet, 2H): The methylene protons (–CH₂–) adjacent to the primary amine.
-
~6.5 ppm (broad singlet, 1H): The N-H proton of the carbamate.
-
~7.0-7.4 ppm (multiplet, 4H): The four protons on the para-substituted benzene ring, likely appearing as two distinct doublets.
-
3.3 Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.
Experimental Protocol (LC-MS with ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a mixture of methanol and water.
-
Methodology: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) in positive ion mode. ESI is the method of choice because the primary amine is easily protonated, making the molecule amenable to ionization.
-
Data Analysis (Expected Ion): The primary ion observed should be the protonated molecule [M+H]⁺.
-
Calculated Exact Mass: 236.1525 g/mol [2]
-
Expected [M+H]⁺: m/z ≈ 237.16
-
Stability and Storage
Proper storage is essential to maintain the integrity and purity of the compound.
-
Storage Conditions: The compound should be stored at room temperature in a tightly sealed container to protect it from moisture and air.[1]
-
Chemical Stability: The Boc protecting group is sensitive to strong acids. Exposure to acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) will cleave the Boc group, yielding 4-(2-aminoethyl)aniline. It is stable under neutral and basic conditions.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
Safety and Handling
Understanding the hazards associated with a chemical is paramount for safe laboratory practice.
5.1 GHS Hazard Classification
Table 3: GHS Hazard Information
| Hazard Class | Code | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][4] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / irritation | [2][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[2][4] |
5.2 Safe Handling Protocol
A systematic approach to handling ensures minimal exposure and risk.
Caption: A step-by-step workflow for the safe handling of the compound.
5.3 Precautionary Measures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4]
-
First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[6]
-
First Aid (Skin): If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention.[7]
Conclusion
tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate is a key synthetic building block whose physical and chemical properties are well-defined. Its identity and purity can be rigorously confirmed through standard analytical techniques like NMR and MS. Adherence to the storage and safety protocols outlined in this guide is crucial for ensuring the compound's stability and the safety of laboratory personnel.
References
-
Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
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PubChem. tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. [Link]
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PubChem. tert-Butyl (4-aminophenyl)carbamate. [Link]
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PubChem. Tert-butyl 4-aminophenethylcarbamate. [Link]
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PubChem. tert-butyl N-[4-(methylamino)phenyl]carbamate. [Link]
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Supporting Information. Characterization Data of the Products. [Link]
- Google Patents.
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
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ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]
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PubChem. Tert-butyl N-(4-(aminomethyl)phenyl)carbamate. [Link]
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Oakwood Chemical. tert-Butyl N-(2-aminoethyl)carbamate. [Link]
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